

A Spectroscopic and Structural Elucidation Guide to Cyclopropyl 2-Thienyl Ketone

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Compound of Interest

Compound Name: Cyclopropyl 2-thienyl ketone

Cat. No.: B1346800

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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of **Cyclopropyl 2-thienyl ketone** (CAS No. 6193-47-1). As a valuable building block in medicinal and materials chemistry, a thorough understanding of its structural and electronic characteristics is paramount for researchers, scientists, and drug development professionals.[1] This document presents a detailed examination of its Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Each section includes field-proven experimental protocols, in-depth interpretation of the spectral data, and visual aids to correlate spectroscopic features with the molecular structure. The causality behind spectral patterns is explained, providing a self-validating framework for the characterization of this and related compounds.

Introduction: The Significance of a Versatile Ketone

Cyclopropyl 2-thienyl ketone, with the IUPAC name cyclopropyl(thiophen-2-yl)methanone, is a heterocyclic ketone incorporating a strained cyclopropyl ring and an aromatic thiophene moiety.[2] This unique combination of a non-aromatic carbocycle and a heteroaromatic ring makes it a subject of interest for developing novel chemical entities. The cyclopropyl group can enhance metabolic stability and introduce specific conformational constraints in drug candidates, while the thiophene ring is a well-known pharmacophore.[1]

Compound Identity:

- CAS Number: 6193-47-1[3]
- Molecular Formula: C₈H₈OS[3]
- Molecular Weight: 152.21 g/mol [3]
- Synonyms: Cyclopropyl(thiophen-2-yl)methanone, 2-Thienoylcyclopropane[3]

The following sections will deconstruct the spectroscopic signature of this molecule, providing a foundational dataset for its identification and use in synthetic applications.

Caption: Molecular Structure of **Cyclopropyl 2-thienyl ketone**.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of the hydrogen atoms within the molecule, allowing for their definitive assignment.

Experimental Protocol

A ¹H NMR spectrum is typically acquired by dissolving a small sample (5-10 mg) of the analyte in approximately 0.5-0.7 mL of a deuterated solvent, most commonly deuterated chloroform (CDCl₃), containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument. Data is processed with appropriate phasing and baseline correction.

Data Presentation

The ¹H NMR spectrum of **Cyclopropyl 2-thienyl ketone** in CDCl₃ shows distinct signals corresponding to the thiophene and cyclopropyl protons.

Signal Label	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
H-5'	7.82	dd	3.8, 1.2	1H	Thiophene H
H-3'	7.62	dd	5.0, 1.2	1H	Thiophene H
H-4'	7.14	dd	5.0, 3.8	1H	Thiophene H
H-1	2.54	m	-	1H	Cyclopropyl CH
H-2a/H-3a	1.23	m	-	2H	Cyclopropyl CH ₂
H-2b/H-3b	1.01	m	-	2H	Cyclopropyl CH ₂

Data sourced
from
ChemicalBoo
k.[\[4\]](#)

Spectral Interpretation

The spectrum is logically divided into two regions: the downfield aromatic region (7.0-8.0 ppm) and the upfield aliphatic region (0.5-3.0 ppm).

- **Thiophene Protons (7.14-7.82 ppm):** The three protons on the thiophene ring appear as distinct doublets of doublets, characteristic of a 2-substituted thiophene system. The proton at the 5'-position (H-5') is the most deshielded (7.82 ppm) due to its proximity to the electron-withdrawing carbonyl group and the sulfur atom. The proton at the 3'-position (H-3') appears at 7.62 ppm. The proton at the 4'-position (H-4') is the most upfield of the three at 7.14 ppm. The coupling constants are consistent with typical thiophene ring couplings ($J_{34} \approx 5.0$ Hz, $J_{45} \approx 3.8$ Hz, and $J_{35} \approx 1.2$ Hz).
- **Cyclopropyl Protons (1.01-2.54 ppm):** The protons of the cyclopropyl group are significantly shielded. The single methine proton (H-1), directly attached to the carbonyl group, is the most downfield of this system, appearing as a multiplet around 2.54 ppm. The four

methylene protons on the cyclopropyl ring are diastereotopic and appear as two separate multiplets at approximately 1.23 ppm and 1.01 ppm, each integrating to two protons. Their complex splitting arises from both geminal and vicinal coupling.

Caption: Correlation of ^1H NMR signals to molecular regions.

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

^{13}C NMR spectroscopy identifies all unique carbon environments within the molecule.

Experimental Protocol

The ^{13}C NMR spectrum is typically acquired on the same instrument as the ^1H NMR, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ^1H instrument). A slightly more concentrated sample (20-50 mg) is used in a deuterated solvent like CDCl_3 . The spectrum is commonly recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Data Presentation

The proton-decoupled ^{13}C NMR spectrum shows six distinct signals, corresponding to the six unique carbon environments in the molecule.

Chemical Shift (δ , ppm)	Assignment	Carbon Type
188.19	C=O	Ketone Carbonyl
143.79	C-2'	Thiophene (quaternary)
133.48	C-5'	Thiophene CH
131.84	C-3'	Thiophene CH
128.02	C-4'	Thiophene CH
19.31	C-1	Cyclopropyl CH
11.45	C-2/C-3	Cyclopropyl CH ₂

Data sourced from the Spectral
Database for Organic
Compounds (SDBS).

Spectral Interpretation

- **Carbonyl Carbon (188.19 ppm):** The signal for the ketone carbonyl carbon appears significantly downfield, which is characteristic for this functional group. Ketone carbonyls typically resonate in the 190-220 ppm range, but conjugation with the thiophene ring shifts this signal slightly upfield to 188.19 ppm.
- **Thiophene Carbons (128.02-143.79 ppm):** The four carbons of the thiophene ring appear in the aromatic region. The quaternary carbon (C-2'), to which the carbonyl group is attached, is found at 143.79 ppm. The other three CH carbons of the ring are observed at 133.48, 131.84, and 128.02 ppm.
- **Cyclopropyl Carbons (11.45-19.31 ppm):** The carbons of the cyclopropyl ring are highly shielded and appear far upfield. The methine carbon (C-1) resonates at 19.31 ppm, while the two equivalent methylene carbons (C-2 and C-3) produce a single signal at 11.45 ppm. This upfield shift is a hallmark of the strained three-membered ring system.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol

The IR spectrum can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. For a liquid sample like **Cyclopropyl 2-thienyl ketone**, the simplest method is to place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. The spectrum is then recorded over the standard range of 4000-400 cm^{-1} .

Data Presentation

The IR spectrum exhibits several key absorption bands that confirm the molecular structure.

Wavenumber (cm^{-1})	Intensity	Vibration Type	Functional Group
3094	Medium	C-H Stretch	Thiophene (Aromatic)
2980	Medium	C-H Stretch	Cyclopropyl (Aliphatic)
1644	Strong	C=O Stretch	Conjugated Ketone
1412	Strong	C=C Stretch	Thiophene (Aromatic)
1231	Strong	C-C Stretch	-
1051	Strong	C-H in-plane bend	-
856	Strong	C-H out-of-plane bend	2-substituted Thiophene
729	Strong	C-S Stretch	Thiophene

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Spectral Interpretation

The most diagnostic feature of the IR spectrum is the strong, sharp absorption band at 1644 cm^{-1} .

- **Carbonyl (C=O) Stretch:** A typical saturated ketone shows a C=O stretch around 1715 cm^{-1} . [5] In **Cyclopropyl 2-thienyl ketone**, this band is shifted to a lower frequency (1644 cm^{-1}). This shift of approximately 70 cm^{-1} is a direct consequence of the electronic conjugation between the carbonyl group and the electron-rich thiophene ring. This conjugation delocalizes the pi-electrons, reducing the double-bond character of the C=O bond and thus lowering the energy (and frequency) required for the stretching vibration.
- **C-H Stretches:** The spectrum shows absorptions just above 3000 cm^{-1} (at 3094 cm^{-1}) characteristic of aromatic C-H stretching from the thiophene ring. The bands just below 3000 cm^{-1} (at 2980 cm^{-1}) are due to the aliphatic C-H stretching of the cyclopropyl group.
- **Fingerprint Region ($<1500\text{ cm}^{-1}$):** This region contains a complex series of absorptions. Notable bands include the C=C stretching of the thiophene ring at 1412 cm^{-1} and strong C-H bending and C-S stretching vibrations (e.g., 856 and 729 cm^{-1}), which are characteristic of a 2-substituted thiophene.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which aids in confirming its identity and structure.

Experimental Protocol

The mass spectrum is typically obtained using an Electron Ionization (EI) source coupled to a mass analyzer. The sample is introduced into the source, where it is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ($M^{+\bullet}$). This ion and its subsequent fragments are accelerated, separated by their mass-to-charge ratio (m/z), and detected.

Data Presentation

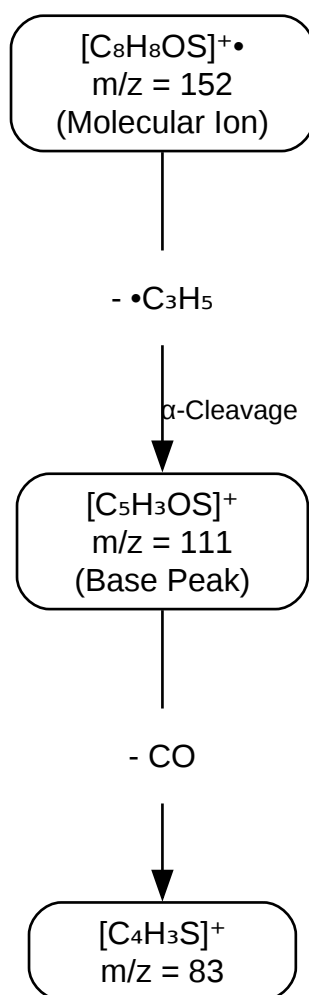
The mass spectrum of **Cyclopropyl 2-thienyl ketone** shows a clear molecular ion and a characteristic fragmentation pattern.

m/z	Relative Intensity (%)	Proposed Fragment	Formula
152	26.5	[M] ⁺ • (Molecular Ion)	[C ₈ H ₈ OS] ⁺ •
111	100.0	[M - C ₃ H ₅] ⁺ (Base Peak)	[C ₅ H ₃ OS] ⁺
83	7.9	[C ₄ H ₃ S] ⁺	[C ₄ H ₃ S] ⁺
39	23.1	[C ₃ H ₃] ⁺	[C ₃ H ₃] ⁺

Data sourced from
ChemicalBook.

Spectral Interpretation

- Molecular Ion Peak ([M]⁺•):** The peak at m/z 152 confirms the molecular weight of the compound (152.21 g/mol). Its significant relative intensity (26.5%) indicates that the molecular ion is reasonably stable under EI conditions.
- Base Peak (m/z 111):** The most abundant ion in the spectrum, the base peak, is observed at m/z 111. This corresponds to the loss of a cyclopropyl radical (•C₃H₅, mass = 41) from the molecular ion. This fragmentation pathway, known as alpha-cleavage, is highly favorable as it results in the formation of a very stable, resonance-stabilized 2-thienoyl cation. The stability of this cation is the primary driving force for this fragmentation.
- Other Fragments:** The peak at m/z 83 corresponds to the further loss of carbon monoxide (CO) from the thienoyl cation, forming the thiophenyl cation. The peak at m/z 39 is attributed to the cyclopropenyl cation [C₃H₃]⁺, a common fragment in the mass spectra of cyclopropyl compounds.



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Caption: Key fragmentation pathway of **Cyclopropyl 2-thienyl ketone**.

Conclusion

The collective spectroscopic data provides an unambiguous structural confirmation of **Cyclopropyl 2-thienyl ketone**. 1H and ^{13}C NMR define the precise connectivity and electronic environment of each atom. IR spectroscopy confirms the presence of the key conjugated ketone functional group and the thiophene ring. Finally, mass spectrometry validates the molecular weight and reveals a logical fragmentation pattern dominated by the formation of the stable 2-thienoyl cation. This guide serves as an authoritative reference for the characterization of this important synthetic intermediate.

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